4,4'-Diaminostilbene

Description

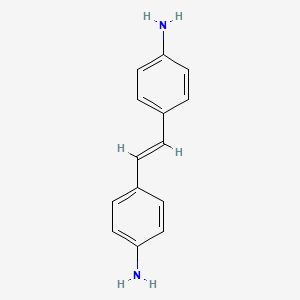

Structure

3D Structure

Propriétés

IUPAC Name |

4-[(E)-2-(4-aminophenyl)ethenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H,15-16H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGDFDWINXIWHI-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70873541 | |

| Record name | trans-4,4'-Diaminostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-96-5, 7314-06-9 | |

| Record name | 4,4'-Diaminostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diaminostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007314069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diaminostilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-4,4'-Diaminostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-DIAMINOSTILBENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNO11XU5UU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 4,4 Diaminostilbene and Its Derivatives

Established Synthetic Pathways

Catalytic Reduction Approaches for 4,4'-Dinitrostilbene Derivatives

A primary industrial route to 4,4'-diaminostilbene-2,2'-disulfonic acid involves the catalytic hydrogenation of its dinitro precursor, 4,4'-dinitrostilbene-2,2'-disulfonic acid. epo.orgprepchem.com This reduction is a significant process for manufacturing intermediates used in dyes and fluorescent whitening agents. epo.org While traditional methods often employed iron in an acidic solution, catalytic hydrogenation offers a more environmentally and economically sound alternative by avoiding large amounts of iron-containing waste. researchgate.netgoogle.com

Various catalysts and conditions have been explored to optimize this reduction. For instance, the hydrogenation can be carried out using a cobalt catalyst at temperatures between 70-180°C and hydrogen pressures of 5-150 bars, maintaining a pH of 6.0-8.5. google.com Palladium on carbon (Pd/C) is another effective catalyst, with preferred metal concentrations ranging from 0.02% to 0.05% based on the weight of the dinitrostilbene (B14013056) disodium (B8443419) sulfonate. googleapis.com The reaction temperature is typically maintained between 70°C and 90°C to ensure the solubility of the starting material and a commercially viable reaction rate. googleapis.com Other supported nano-sized gold catalysts have also been investigated for the selective reduction of 4,4'-dinitrostilbene-2,2'-disulfonic acid. neptjournal.com

However, the catalytic reduction process is not without its challenges. A significant side reaction is the hydrogenation of the ethylenic double bond in the stilbene (B7821643) structure, leading to the formation of 4,4'-diaminodibenzyl-2,2'-disulfonic acid. researchgate.netgoogleapis.com The presence of impurities can also lead to the accumulation of undesirable hydroxylamine (B1172632) intermediates. epo.org

| Catalyst | Temperature (°C) | Pressure (bar) | pH | Key Findings |

| Cobalt on kieselguhr | 70-180 | 5-150 | 6.0-8.5 | Provides a technically simple process for the preparation of this compound-2,2'-disulphonic acid. google.com |

| Palladium on carbon | 70-90 | Not specified | Not specified | Effective for reduction, but can lead to hydrogenation of the ethylenic bond. googleapis.com |

| Platinum on carbon (with NH4VO3) | 70 | max. 4-5 | Acidic (H2SO4) | Vanadium compounds can act as promoters in the catalytic hydrogenation. epo.org |

| Raney Nickel | Not specified | Not specified | Varied (5.64-11.00) | Can lead to the formation of a trisazo compound as a by-product. researchgate.net |

| Supported nano-gold | Not specified | Not specified | Not specified | Investigated for selective reduction using different reductants. neptjournal.com |

Multi-Step Synthesis from Aromatic Precursors

Multi-step synthesis provides a versatile approach to constructing the this compound core from simpler aromatic precursors. This strategy is fundamental in organic chemistry, allowing for the controlled introduction of functional groups and the building of complex molecules. youtube.comwalisongo.ac.id The order of reactions is critical in determining the final substitution pattern of the aromatic rings. libretexts.org For example, the synthesis of a disubstituted aromatic compound requires careful consideration of the directing effects of the substituents being introduced. libretexts.org

One common starting material for such syntheses is 4-nitrotoluene-2-sulfonic acid, which can be oxidatively coupled to form 4,4'-dinitrostilbene-2,2'-disulfonic acid. prepchem.com This intermediate is then reduced to the corresponding diamino compound as described in the previous section. This multi-step approach allows for the construction of the stilbene backbone while incorporating the desired sulfonate groups.

Bis-Diazotization and Subsequent Coupling Reactions for Azo-Stilbene Dyes

This compound and its sulfonated derivatives are key intermediates in the synthesis of azo dyes. researchgate.netsciforum.netsemanticscholar.org The synthesis of these dyes typically involves a two-step process: bis-diazotization of the diaminostilbene derivative followed by a coupling reaction with suitable aromatic compounds. researchgate.netlew.ro

In the first step, the this compound-2,2'-disulfonic acid is treated with nitrous acid (generated from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (around 5°C) to form a bis-diazonium salt. researchgate.netsemanticscholar.orglew.ro The resulting bis-diazonium salt is then coupled with various aromatic compounds, such as phenols, naphthols, or aromatic amines, to produce symmetrical disazo dyes. researchgate.netsciforum.netlew.ro The pH of the coupling reaction is crucial and is adjusted based on the nature of the coupling component; alkaline conditions (pH around 8-8.5) are typically used for phenolic components. semanticscholar.orglew.ro

| Coupling Component | Reaction pH | Reaction Temperature (°C) | Yield (%) |

| 1,3-dihydroxybenzene | ~8 | ~8 | Not specified |

| 1-hydroxy-naphthalene-2-carboxylic acid | 7-8 | ~8 | Not specified |

| 2-chlorosalicylanilide | ~8 | ~10 | 80 |

| 2-bromosalicylanilide | ~8.5 | ~8 | 80 |

Advanced Synthesis for Functional Derivatives

Polymeric Derivatization Techniques

The derivatization of this compound is essential for creating polymers with specific functionalities. Chemical derivatization is a common technique used to modify the properties of molecules, for instance, to improve their stability for analysis or to introduce new reactive groups. nih.govmdpi.com In the context of polymers, this compound can be incorporated as a monomer to synthesize polyimides and other high-performance polymers. researchgate.netscielo.br

For example, sulfonated polyimides have been prepared by the high-temperature polycondensation of 1,4,5,8-naphthalenetetracarboxylic dianhydride, 4,4′-diaminostilbene-2,2-disulfonic acid, and other non-sulfonated diamines in m-cresol. researchgate.net This approach allows for the synthesis of copolymers with enhanced solubility and other desirable properties for applications such as proton exchange membranes in fuel cells. researchgate.net

Bio-Based Synthesis Routes for Polyimides and Monomers

In recent years, there has been a growing interest in developing sustainable methods for producing chemicals and materials from renewable resources. Bio-based synthesis routes for monomers used in polyimides are an emerging area of research. researchgate.netresearchgate.netmdpi.com One promising approach involves the use of microorganisms to produce precursor molecules. For instance, 4-aminocinnamic acid (4ACA), derived from genetically engineered E. coli, can be used as a building block for synthesizing diamine monomers. researchgate.netmdpi.comacs.org

Through Grubbs olefin metathesis, 4ACA can be converted to this compound (DAS). researchgate.netmdpi.com This bio-derived DAS can then be polymerized with various dianhydrides to produce high-performance bio-based polyimides. These polyimides have shown exceptional thermal resistance, with decomposition temperatures (Td10) exceeding 600°C and glass transition temperatures (Tg) above 250°C, along with high tensile strength. researchgate.netresearchgate.net Another bio-based diamine, 4,4'-diamino-α-truxillic acid (4ATA), can be synthesized via the photodimerization of 4ACA. mdpi.com Polyimides derived from 4ATA have also demonstrated excellent thermal and mechanical properties. mdpi.com

Reaction Optimization and Selectivity Studies in this compound Synthesis

The industrial and laboratory-scale synthesis of this compound and its derivatives, particularly the sulfonated analogues, is highly dependent on the careful optimization of reaction conditions to maximize yield, purity, and selectivity. Research has focused on refining existing methods and exploring new catalytic systems to control the formation of desired isomers and minimize side reactions. Key areas of study include catalytic hydrogenation, diazotization and coupling reactions, and modern cross-coupling methodologies.

Optimization of Catalytic Hydrogenation

A primary route to this compound-2,2'-disulfonic acid involves the catalytic reduction of its dinitro precursor, 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS). google.com The main challenge in this process is the selective reduction of the two nitro groups without affecting the central carbon-carbon double bond. google.com Hydrogenation of the double bond leads to the formation of 4,4'-diaminodibenzyl-2,2'-disulfonic acid (DADB), an undesirable by-product. google.comresearchgate.net

Catalyst Selection: The choice of catalyst is paramount for achieving high selectivity. While catalysts like Raney Nickel have been used, they can lead to the formation of by-products, including a trisazo compound identical to Direct Yellow K dye. researchgate.net Cobalt-based catalysts, such as Raney cobalt or cobalt-on-kieselguhr, have been found to be particularly effective for the selective hydrogenation of the nitro groups while preserving the stilbene double bond. google.com In contrast, nickel catalysts tend to reduce both the nitro groups and the double bond, while platinum catalysts have also shown a lack of selectivity. google.com

Reaction Conditions: Optimization studies have identified several key parameters that influence the reaction's outcome:

pH Control: The reaction is typically carried out in a slightly alkaline or near-neutral aqueous medium, with a pH range of 6.0 to 8.5 being optimal. google.com Maintaining the correct pH is crucial for maximizing yield and purity.

Temperature and Pressure: The hydrogenation process is generally conducted under elevated temperature and pressure. Optimal conditions reported include temperatures ranging from 60–80°C to 120–125°C and hydrogen pressures between 5 and 150 bars, with specific industrial protocols using 40–60 bars. google.com

Solvent: The reaction is performed in an aqueous medium where the alkali metal salts of the dinitro acid are soluble. google.com

Under optimized conditions using a cobalt catalyst, this compound-2,2'-disulphonic acid can be produced in high purity and with yields exceeding 95%. google.com

Table 1: Optimization of Catalytic Hydrogenation of 4,4'-Dinitrostilbene-2,2'-disulfonic Acid

| Parameter | Condition | Catalyst | Reported Outcome | Reference |

|---|---|---|---|---|

| General Conditions | pH: Alkaline | Iron Powder / Hydrogenation Catalysts | Maximizes yield and purity. | |

| Temperature | 60–80°C | Raney Nickel | Standard optimized temperature range. | |

| Patented Process | pH: 6.0–8.5, Temp: 70–180°C, H₂ Pressure: 5–150 bars | Cobalt catalyst (e.g., Raney cobalt) | Yields >95% of highly pure diamino-acid. Avoids reduction of the C=C bond. | google.com |

| Industrial Example | pH: 6.5, Temp: 120–125°C, H₂ Pressure: 40–60 bars | Cobalt-on-kieselguhr | High yield and purity for optical brightener synthesis. |

Selectivity in Diazotization and Coupling Reactions

This compound-2,2'-disulfonic acid is a crucial intermediate for producing a wide range of disazo dyes. sciforum.netbch.ro This two-step process involves bis-diazotization of the diamine followed by a coupling reaction with a suitable component.

Bis-diazotization: This step is typically performed by treating the diamine with sodium nitrite in an acidic aqueous solution (e.g., using hydrochloric acid) at low temperatures, generally between 0–5°C. sciforum.net Maintaining a pH below 2 is essential for the optimal formation of the bis-diazonium salt. The resulting salt can be isolated before the coupling step to remove excess salts and improve the purity of the final product. sciforum.net

Azo Coupling: The electrophilic aromatic substitution reaction between the bis-diazonium salt and coupling components is highly pH-dependent. Since diazonium ions are relatively weak electrophiles, the reaction proceeds more readily with phenolate (B1203915) ions (Ar-O⁻) or free amines (Ar-NH₂) than with their protonated counterparts. sciforum.net Therefore, these coupling reactions are optimized under alkaline conditions, often at a pH of around 8, using a base like sodium carbonate. sciforum.net The temperature is typically kept low, around 8-10°C, to ensure stability. sciforum.netresearchgate.net

The selectivity of the final product is determined by the choice of the coupling component. bch.ro For instance, coupling with components like 1,3-dihydroxybenzene requires careful control of alkalinity to prevent the formation of by-products due to multiple possible coupling sites. researchgate.net Optimization strategies include the controlled addition of the alkaline solution of the coupling component to the acidic suspension of the bis-diazonium salt. sciforum.net Reaction progress is often monitored by thin-layer chromatography (TLC). sciforum.net

Table 2: Optimization of Azo Dye Synthesis from this compound-2,2'-disulfonic Acid

| Reaction Step | Reagents | Key Conditions | Purpose of Optimization | Reference |

|---|---|---|---|---|

| Bis-diazotization | This compound-2,2'-disulphonic acid, NaNO₂, HCl | Temp: 5°C, pH: ~1 | To form the bis-diazonium salt efficiently. | sciforum.netresearchgate.net |

| Azo Coupling | Bis-diazonium salt, Coupling Component (e.g., 2-chlorosalicylanilide), Na₂CO₃ | Temp: ~10°C, pH: ~8 | To facilitate electrophilic substitution and maximize dye yield. | sciforum.net |

| Azo Coupling | Bis-diazonium salt, Coupling Component (e.g., 1,3-dihydroxybenzene), Na₂CO₃ | Temp: ~8°C, Alkaline medium | To control selectivity and avoid by-products with reactive coupling components. | researchgate.net |

Optimization in Modern Synthetic Strategies

While catalytic hydrogenation is dominant for sulfonated derivatives, other modern synthetic methods are crucial for producing a broader range of this compound structures. The optimization and selectivity of these reactions are central to their utility.

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is a modification of the Wittig reaction and is highly valued for its ability to produce alkenes with excellent E-selectivity. uta.edu Optimization involves a systematic variation of bases, solvents, and temperature. tus.ac.jp For example, using magnesium-based bases like isopropyl magnesium bromide has been shown to result in high (E)-selectivity through the formation of a stable intermediate. tus.ac.jp The reaction is robust and applicable to a wide range of aldehydes. tus.ac.jp

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling of an organoboron compound with an aryl halide is a versatile method for forming the stilbene core. wiley-vch.delibretexts.org Optimization is a multi-parameter process that includes screening different palladium catalysts (e.g., PdCl₂(PPh₃)₂), ligands, bases (e.g., K₂CO₃, Cs₂CO₃), and solvents to find the ideal combination for a given set of substrates. researchgate.netnih.gov The reaction's efficiency can be significantly enhanced by using bulky, electron-donating phosphine (B1218219) ligands. consensus.app

McMurry Reaction: This reaction involves the reductive coupling of two carbonyl compounds (aldehydes or ketones) using low-valent titanium. slideshare.netwikipedia.org A significant challenge is achieving selective cross-coupling when two different carbonyl compounds are used, as this often yields a mixture of the desired unsymmetrical alkene and two symmetrical homo-coupled by-products. mdpi.comdiva-portal.org Selectivity can sometimes be improved by using reactants of different electronic or steric properties, such as coupling a mono-aryl ketone with a diaryl-ketone. mdpi.com The reaction is typically performed in a solvent like THF, which helps to solubilize intermediate complexes. wikipedia.org

Advanced Spectroscopic Characterization and Elucidation of Molecular Structures

Vibrational Spectroscopies

Vibrational spectroscopies, including Fourier-Transform Infrared (FT-IR) and Surface-Enhanced Raman Scattering (SERS), are powerful tools for probing the bonding and structure of 4,4'-Diaminostilbene.

Fourier-Transform Infrared (FT-IR) Spectroscopy Applications

Upon thermal imidization to form polyimides (PIs), the peaks at 1720 cm⁻¹ and 1670 cm⁻¹ are replaced by a small peak at 1780 cm⁻¹ (asymmetric C=O stretching) and a larger peak at 1712 cm⁻¹ (symmetric C=O stretching), which are characteristic of the imide structure. nih.gov Additional peaks confirming the complete imidization appear at 1518 cm⁻¹ (aromatic C-C stretching), 1441 cm⁻¹ (C=C stretching of p-substituted benzene), 1376 cm⁻¹ (C-N stretching of imide), and 1175 cm⁻¹ (imide ring deformation). nih.gov The synthesis of disazo dyes from this compound-2,2'-disulfonic acid has also been characterized using FT/IR, with the data aligning well with the expected chemical structure. sciforum.net

Table 1: Characteristic FT-IR Peaks for this compound Derivatives

| Wavenumber (cm⁻¹) | Assignment | Compound Type |

|---|---|---|

| 3500-2500 | O-H stretching (carboxylic acid) | Poly(amic acid) |

| 1720 | C=O stretching (carboxylic acid) | Poly(amic acid) |

| 1670 | C=O stretching (amide) | Poly(amic acid) |

| 1780 | Asymmetric C=O stretching | Polyimide |

| 1712 | Symmetric C=O stretching | Polyimide |

| 1518 | Aromatic C-C stretching | Polyimide |

| 1441 | C=C stretching (p-substituted benzene) | Polyimide |

| 1376 | C-N stretching (imide) | Polyimide |

| 1175 | Imide ring deformation | Polyimide |

Surface-Enhanced Raman Scattering (SERS) Investigations of Stilbene (B7821643) Amino Derivatives

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study molecules adsorbed on metal nanostructured surfaces. researchgate.netepj-conferences.org For this compound (DAS), SERS studies have been conducted using silver nanoparticles. researchgate.netepj-conferences.orgepj-conferences.org The bifunctional nature of DAS, with amino groups at opposite ends of its conjugated system, makes it an interesting candidate for creating "hot spots" by linking silver nanoparticles. researchgate.netepj-conferences.org

Research has shown that the intensity and profile of the SERS spectra of DAS change dramatically with its concentration. researchgate.netepj-conferences.org This is attributed to the gradual filling of the first monolayer of adsorbate molecules on the nanoparticle surface and the formation of "hot spots" at low ligand concentrations. researchgate.netepj-conferences.orgepj-conferences.org Quantum-chemical calculations, specifically Density Functional Theory (DFT), have been employed to reliably assign the SERS spectra of stilbene amino derivatives like this compound. spiedigitallibrary.orgspbu.ru These calculations have helped in understanding the adsorption behavior of these molecules on silver clusters, including both "bridge way" and "single-end" adsorption models. spiedigitallibrary.orgspbu.ru The ability of this compound to coordinate with the silver surface via its two amino groups can lead to the formation of nanoparticle agglomerates with resulting "hot spots". researchgate.net

Electronic and Optical Spectroscopies

Electronic and optical spectroscopies, such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, provide valuable information about the electronic structure and photophysical properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis

UV-Vis spectroscopy is widely used to study the electronic transitions in molecules. Derivatives of this compound-2,2'-disulfonic acid are known to absorb light in the near-UV region (300–400 nm). industrialchemicals.gov.au The aggregation of direct dyes derived from this compound-2,2'-disulphonic acid in aqueous solutions has been investigated using UV-Vis spectroscopy. sciforum.net Changes in the absorption spectra with varying dye concentrations indicate the formation of aggregates. sciforum.net The synthesis of new disazo dyes using this compound-2,2'-disulfonic acid as a component has been analyzed by visible spectroscopy. sciforum.net Furthermore, fluorescent brightening agents synthesized from this compound-2,2'-disulphonic acid have been characterized by their UV-visible spectra. asianpubs.org

Fluorescence Spectroscopic Studies

This compound and its derivatives often exhibit fluorescence, a property that is sensitive to the molecular environment. The fluorescence of this compound can be utilized for the detection of substances like beta-cyclodextrin. biosynth.com The intensity of its fluorescence is dependent on factors such as the concentration of aniline (B41778) and the presence of protonated amines. biosynth.com Studies on asymmetrically substituted derivatives of sodium this compound-2,2'-disulfonate have shown a correlation between their chemical structures, the wavelength of maximum absorption, and their fluorescence intensity. jst.go.jp For instance, the (E)-isomer of this compound has been shown to rescue neurons from H2O2-induced toxicity, a finding supported by fluorescence data. nih.gov The fluorescence properties of various substituted stilbenes have been studied in homogeneous solutions. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, including this compound and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

For poly(amic acid)s (PAAs) derived from this compound (DAS), ¹H NMR spectra show distinct signals that confirm the polymer structure. nih.govresearchgate.net The amide protons appear around 10.1–10.7 ppm, aromatic protons of the dianhydride part resonate between 7.3–8.6 ppm, aromatic protons of the DAS unit are found at 7.1–7.6 ppm, and the vinylic –CH=CH– protons are observed at 7.4–7.6 ppm. nih.govresearchgate.net The final polyimides are often insoluble, making NMR analysis at the PAA stage crucial. researchgate.net The structure of disazo dyes derived from this compound-2,2'-disulfonic acid has been confirmed by ¹³C-NMR spectroscopy, with the data showing good agreement with the proposed chemical structure. sciforum.net ¹³C NMR spectra for this compound are also available in spectral databases. nih.gov

Table 2: ¹H NMR Chemical Shifts for Poly(amic acid)s Derived from this compound

| Chemical Shift (ppm) | Proton Assignment |

|---|---|

| 10.1–10.7 | Amide (–NHCO–) |

| 7.3–8.6 | Aromatic (dianhydride moiety) |

| 7.1–7.6 | Aromatic (diamine moiety) |

| 7.4–7.6 | Vinylic (–CH=CH–) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification and structural elucidation of chemical compounds, including this compound. This powerful analytical method provides the highly accurate mass of a molecule, enabling the determination of its elemental composition with a high degree of confidence. The precision of HRMS allows for differentiation between compounds with the same nominal mass but different elemental formulas, a critical capability in complex sample analysis.

In the analysis of this compound, HRMS plays a pivotal role. The theoretically calculated exact mass of the neutral molecule of this compound (C₁₄H₁₄N₂) is 210.1157 atomic mass units (amu). nih.gov HRMS instruments can measure this mass with exceptional accuracy, typically within a few parts per million (ppm), thus confirming the elemental composition.

The process often involves ionization of the this compound molecule, commonly through techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), followed by mass analysis in a high-resolution mass analyzer such as a time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer. scripps.edu

When subjected to mass spectrometry, this compound not only reveals its molecular ion but also undergoes fragmentation, providing valuable structural information. The fragmentation pattern is a molecular fingerprint that aids in confirming the identity of the compound. In the case of this compound, the molecular ion peak ([M]⁺) is expected to be prominent.

Detailed research findings from the analysis of this compound using HRMS can be summarized in the following data table:

| Parameter | Value | Significance |

| Molecular Formula | C₁₄H₁₄N₂ | Defines the elemental composition of this compound. |

| Calculated Exact Mass | 210.115698455 Da | The theoretical mass of the neutral molecule, used as a reference for HRMS measurements. nih.gov |

| Observed Molecular Ion (m/z) | Typically ~210.1157 | The experimentally determined mass-to-charge ratio of the ionized molecule, confirming its elemental formula. |

| Major Fragment Ions | To be determined experimentally | These ions provide structural information and confirm the connectivity of atoms within the molecule. |

The fragmentation of the this compound molecular ion would likely involve cleavages at the ethylenic bridge and within the aromatic rings, leading to the formation of characteristic fragment ions. The precise masses of these fragments, as determined by HRMS, would further corroborate the proposed structure. The use of tandem mass spectrometry (MS/MS) can enhance this structural elucidation by isolating the molecular ion, inducing fragmentation, and analyzing the resulting fragment ions. frontiersin.org

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for 4,4'-Diaminostilbene

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule by solving the Schrödinger equation. For a molecule like this compound, these calculations offer insights into its geometry, stability, and electronic nature.

Density Functional Theory (DFT) has become a dominant method for electronic structure calculations in chemistry. redalyc.org It is used to determine the optimized geometry and predict the vibrational and electronic spectra of molecules like this compound.

DFT calculations, particularly using the B3LYP hybrid functional with a 6-31G(d,p) basis set, have been successfully employed to analyze the structure and vibrational spectra of stilbene (B7821643) derivatives. researchgate.net In such studies, the first step is to optimize the molecular geometry to find the most stable arrangement of atoms. orientjchem.org For this compound, calculations have revealed an inversion center in its structure. researchgate.net The optimized structural parameters, such as bond lengths and angles, calculated by DFT methods generally show good agreement with experimental data obtained from techniques like X-ray diffraction. orientjchem.orgresearchgate.net

Once the geometry is optimized, the same level of theory can be used to calculate vibrational frequencies. A thorough assignment of the vibrational modes observed in experimental infrared (IR) and Raman spectra is made possible by comparing them with the computed frequencies. researchgate.net The vibrations of the phenyl rings, the central ethylenic bridge, and the terminal amino groups are analyzed in detail to understand the key features of the molecule's vibrational spectra. researchgate.net

Summary of DFT Calculation Parameters for Stilbene Derivatives

| Method | Basis Set | Application | Key Findings |

|---|---|---|---|

| DFT (B3LYP) | 6-31G(d,p) | Vibrational Assignment | Good agreement between computed and experimental frequencies for stilbene derivatives. researchgate.net |

| DFT (B3LYP) | 6-311++G(d,p) | Molecular Geometry & Spectra | Proven effective for reproducing experimental wavenumbers in substituted anilines. researchgate.net |

| DFT | 6-311G(3df,3pd) | Geometry Optimization | Crucial first step for accurate calculation of spectroscopic and molecular parameters. orientjchem.org |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their respective energies. iupac.org Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of a molecule. nih.gov It is particularly useful for exploring the conformational space of flexible molecules to identify low-energy, stable conformations. iupac.orgscribd.com

The process involves using a force field, which is a set of parameters and potential functions that describe the energy of the molecule as a function of its atomic coordinates. nih.gov For a molecule like this compound, key conformational flexibility arises from the rotation around the single bonds connecting the phenyl rings to the ethylenic bridge. While DFT can calculate the energetics of a few conformations with high accuracy, MM allows for a much broader search of the conformational landscape. iupac.orgnih.gov The accuracy of MM in reproducing conformational energies is highly dependent on the precise parametrization of the dihedral terms within the force field. nih.gov This approach is essential for understanding how the molecule's shape influences its interactions and properties. iupac.org

Spectroscopic Property Predictions and Simulations

Computational methods are invaluable for interpreting and predicting the spectroscopic signatures of molecules. Simulations can provide a direct link between a molecule's structure and its observed spectrum.

The simulation of vibrational spectra (IR and Raman) is a common application of quantum chemical calculations. acs.org After performing a frequency calculation using a method like DFT, the resulting vibrational modes and their intensities can be used to generate a theoretical spectrum. researchgate.netmdpi.com

For stilbene derivatives, detailed vibrational assignments are achieved by comparing the experimental IR and Raman spectra with simulations based on DFT calculations. researchgate.net The interpretation of the normal modes is often aided by a potential energy distribution (PED) analysis, which quantifies the contribution of different internal coordinates (like bond stretches or angle bends) to each vibrational mode. researchgate.net This allows for the clear identification of characteristic vibrations, such as those involving the phenyl rings or the functional amino groups. researchgate.net Good agreement between simulated and experimental spectra validates the computational model and allows for a confident assignment of spectral bands. researchgate.netmdpi.com

Comparison of Experimental and Simulated Vibrational Frequencies for Stilbene Derivatives

Data below represents typical findings in studies comparing experimental and DFT-calculated vibrational modes for molecules with similar functional groups.

| Vibrational Mode Description | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Reference Context |

|---|---|---|---|

| Phenyl Ring Vibration | ~1604 | ~1598 | mdpi.com |

| C-H Wagging | ~840 | ~835 | General agreement found in DFT studies. researchgate.net |

| C=C Double Bond Stretch | ~1630 | ~1625 | Characteristic stilbene-related vibration. researchgate.net |

Simulating electronic (UV-Vis) absorption spectra helps in understanding the electronic transitions within a molecule. Several methods are available, with varying levels of accuracy and computational cost.

Time-Dependent Density Functional Theory (TD-DFT) is currently one of the most widely applied tools for modeling electronic spectra of organic dyes. researchgate.net It often provides robust results with mean absolute errors typically under 20 nm when predicting absorption maxima (λmax). researchgate.net TD-DFT calculations can reveal the nature of the electronic transitions, such as the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition. nih.gov

Configuration Interaction Singles (CIS) is an ab initio method that is generally less accurate than TD-DFT for predicting λmax of complex dyes, often yielding energies that are too high (predicting λmax at shorter wavelengths than observed). researchgate.net

ZINDO (Zerner's Intermediate Neglect of Differential Overlap) is a semi-empirical method. While computationally less expensive, it often provides only poor estimates of λmax for substituted dyes unless calibrated with experimental data. researchgate.net

For complex organic molecules, TD-DFT using hybrid functionals like B3LYP or PBE0 has been shown to be the most suitable approach for accurately reproducing experimental λmax values. researchgate.net Simulations of the UV-Vis spectra of stilbene derivatives are crucial for understanding their photophysical properties. researchgate.net

Adsorption Mechanisms and Molecule-Surface Interactions (e.g., on Nanoparticles)

The interaction of this compound with surfaces, particularly metal nanoparticles, is of significant interest for applications in materials science and sensing. Adsorption is a surface phenomenon where molecules adhere to the surface of an adsorbent material. mdpi.comresearchgate.net This interaction can occur through weaker physical forces (physisorption) or stronger chemical bonds (chemisorption). sci-hub.st

Studies have shown that this compound can act as a molecular linker for silver (Ag) nanoparticles. scitepress.orgresearchgate.net The bifunctional nature of the molecule, with amino groups at both ends, allows it to coordinate with the surface of two separate nanoparticles simultaneously. This leads to the formation of nanoparticle agglomerates, creating "hot spots" that are particularly effective for Surface-Enhanced Raman Spectroscopy (SERS). scitepress.orgresearchgate.net

The adsorption mechanism is highly dependent on environmental conditions. scitepress.org

Concentration: At low (sub-monolayer) concentrations, DAS effectively links nanoparticles. At higher concentrations (multilayer coverage), molecules tend to interact with the surface through only one amino group, preventing effective linking. researchgate.net

pH: The protonation of the amino groups at low pH prevents the linkage of Ag nanoparticles, as the protonated groups are less able to coordinate with the metal surface. scitepress.orgresearchgate.net The interaction is strongest in a neutral to alkaline pH range. researchgate.net

The study of these molecule-surface interactions provides a basis for designing nanoparticle systems with controllable sizes and optical properties. researchgate.net

Adsorption Characteristics of this compound on Silver Nanoparticles

| Factor | Observation | Underlying Mechanism | Reference |

|---|---|---|---|

| Molecular Role | Acts as a bifunctional linker. | Two terminal amino groups coordinate with two different Ag nanoparticles. | scitepress.orgresearchgate.net |

| Concentration Effect | Effective linking at sub-monolayer coverage; ineffective at multilayer coverage. | At high concentrations, steric hindrance leads to single-end interaction. | researchgate.net |

| pH Influence | Linkage is prevented by low pH. | Protonation of amino groups inhibits coordination to the Ag surface. | scitepress.orgresearchgate.net |

| Result of Interaction | Formation of nanoparticle aggregates and SERS "hot spots". | Simultaneous binding of a single molecule to two particles brings them into close proximity. | scitepress.orgresearchgate.net |

Electronic Structure and Conjugation Analysis

The electronic properties of this compound are fundamentally governed by its unique molecular structure, which features a highly conjugated π-system. This system is composed of two phenyl rings linked by an ethylene (B1197577) bridge, with electron-donating amino groups (-NH₂) positioned at the para-positions of each ring. The extensive conjugation across the stilbene backbone is a key determinant of the molecule's chemical and photophysical behavior. researchgate.net

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for analyzing the electronic structure of molecules like this compound. researcher.lifeacs.org These calculations allow for the detailed investigation of molecular orbitals, electron density distribution, and the nature of electronic transitions.

A central concept in understanding the electronic behavior of a molecule is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the orbital from which an electron is most easily donated, while the LUMO is the lowest energy orbital available to accept an electron. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap generally implies higher reactivity and easier electronic excitation. irjweb.comossila.com

For this compound, the electronic structure is characterized by a significant degree of charge delocalization. The amino groups act as strong electron-donating groups, pushing electron density into the π-system of the stilbene core. This results in a high-energy HOMO that is delocalized across the entire molecule, including the amino groups and the phenyl rings. The LUMO, conversely, is typically distributed over the central ethylene bridge and the phenyl rings.

This electronic arrangement facilitates a phenomenon known as Intramolecular Charge Transfer (ICT) upon electronic excitation. When the molecule absorbs light, an electron is promoted from the HOMO to the LUMO. This transition effectively moves electron density from the electron-rich amino groups towards the central part of the stilbene backbone. researcher.life Such charge transfer excitations are a defining feature of donor-acceptor stilbene derivatives and are crucial to their application in areas like fluorescent probes and nonlinear optics. researcher.lifeacs.org

Computational studies using DFT and its time-dependent extension (TD-DFT) can precisely model these characteristics. researcher.life They can predict the energies of the HOMO and LUMO, the HOMO-LUMO gap, and the nature of electronic transitions. conicet.gov.ardergipark.org.tr For instance, calculations can reveal that the lowest energy electronic transition corresponds to a HOMO→LUMO excitation with strong charge-transfer character. researcher.life

The table below summarizes key electronic properties of this compound that can be determined through computational analysis. The specific values can vary depending on the computational method and basis set used.

| Computational Parameter | Description | Typical Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. A higher value suggests stronger electron-donating capability. ossila.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Represents the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A key indicator of chemical reactivity and the energy required for electronic excitation. irjweb.comossila.com A relatively small gap is characteristic of conjugated systems. |

| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule (approximated as IP ≈ -EHOMO). | Relates to the molecule's stability towards oxidation. conicet.gov.ar |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule (approximated as EA ≈ -ELUMO). | Relates to the molecule's stability towards reduction. conicet.gov.ar |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution (approximated as η = (ELUMO - EHOMO) / 2). | A larger value indicates higher stability and lower reactivity. irjweb.com |

These computational approaches are essential for rationalizing the structure-property relationships in this compound and for guiding the design of new materials with tailored electronic and optical properties. ossila.com

Supramolecular Chemistry of 4,4 Diaminostilbene

Host-Guest Chemistry Investigations

Host-guest chemistry, a central theme in supramolecular chemistry, involves the complexation of a "guest" molecule within a "host" molecule. wikipedia.org This interaction is highly specific, relying on complementary shapes, sizes, and chemical properties between the host and guest. wikipedia.org

Complexation with Macrocyclic Hosts (e.g., Cucurbit[n]urils)

Macrocyclic molecules like cucurbit[n]urils (CB[n]) are notable hosts due to their rigid, hollow structure, which provides a well-defined cavity for guest molecules. wikipedia.org These pumpkin-shaped molecules are composed of glycoluril (B30988) units linked by methylene (B1212753) bridges. wikipedia.org Their unique structure features a hydrophobic cavity and two polar carbonyl portals, making them suitable for encapsulating a variety of guest molecules. researchgate.net

Research has shown that 4,4'-diaminostilbene can act as a guest molecule, interacting with cucurbit[n]urils. For instance, studies involving tetramethyl cucurbit x-mol.neturil (TMeQ x-mol.net) have demonstrated the formation of a 1:1 self-assembly between the carbonyl portal of TMeQ x-mol.net and this compound. researchgate.netresearchgate.netnih.govrsc.org This interaction is a key step in the formation of more complex supramolecular structures. researchgate.netnih.govrsc.org The binding is driven by a combination of non-covalent forces, including hydrophobic and cation-dipole interactions. wikipedia.org

Larger cucurbiturils, such as cucurbit wikipedia.orguril (CB wikipedia.org), can accommodate more than one guest molecule. CB wikipedia.org is known to form a 2:1 complex with (E)-diaminostilbene dihydrochloride (B599025), where the larger internal diameter of CB wikipedia.org allows for the inclusion of two guest molecules. wikipedia.org This controlled arrangement within the host cavity can influence the photochemical reactivity of the guest molecules. wikipedia.org

Inclusion Compound Formation

Inclusion compounds are formed when a guest molecule is encapsulated within the cavity of a host molecule. The formation of such compounds with this compound has been a subject of study. While TMeQ x-mol.net forms a self-assembly with this compound at its portal, it forms a 1:1 inclusion compound with a similar molecule, 4-chloroaniline, where the guest is situated inside the host's cavity. researchgate.netresearchgate.netnih.gov

The formation of a rotaxane, a mechanically interlocked molecular architecture, has been successfully demonstrated with a derivative of this compound and β-cyclodextrin. oup.com In this structure, the stilbene (B7821643) moiety threads through the cavity of the β-cyclodextrin, and bulky "stoppers" are attached to the ends of the stilbene to prevent it from dethreading. oup.com The formation of this inclusion complex was confirmed by UV-visible and circular dichroism spectroscopy, which showed a distinct interaction between the stilbene chromophore and the chiral environment of the cyclodextrin. oup.com

Self-Assembly Processes and Molecular Recognition

Molecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. wikipedia.org This process is fundamental to the creation of complex supramolecular architectures. wikipedia.org Molecular recognition, the specific interaction between two or more molecules through non-covalent bonding, is the driving force behind self-assembly. wikipedia.orgrsc.org

In the context of this compound, self-assembly is a key process in the formation of larger supramolecular frameworks. researchgate.netnih.govrsc.org The interaction between protonated this compound and the carbonyl portals of TMeQ x-mol.net leads to a 1:1 assembly. researchgate.net This initial recognition and binding event serves as the foundation for the construction of more extended, multi-dimensional structures. researchgate.netnih.govrsc.org The ability of molecules to recognize each other and assemble in a predictable manner is crucial for the bottom-up fabrication of functional nanomaterials. researchgate.net

Construction of Supramolecular Frameworks

The self-assembly of this compound with host molecules like cucurbit[n]urils can lead to the formation of extended supramolecular frameworks. These frameworks are ordered, multi-dimensional structures held together by a network of non-covalent interactions.

One-, Two-, and Three-Dimensional Supramolecular Architectures

Research has demonstrated the formation of various dimensional supramolecular architectures involving this compound. The initial 1:1 assembly of protonated this compound and TMeQ x-mol.net through hydrogen bonding can extend into a one-dimensional supramolecular chain. rsc.org

When multiple non-covalent forces are at play, these one-dimensional chains can further organize into more complex structures. For instance, this compound can form a "walled" supramolecular framework that encloses the TMeQ x-mol.net molecules, leading to the formation of two-dimensional and subsequently three-dimensional frameworks. rsc.org These organized, multi-dimensional layered supramolecular frameworks are a result of the interplay between various weak interaction forces. researchgate.net

Driving Forces of Supramolecular Interactions

Hydrogen Bonding : This is a crucial interaction, particularly between the amino groups of protonated this compound and the carbonyl portals of cucurbit[n]urils. researchgate.netrsc.org For example, the nitrogen atoms of the protonated diaminostilbene can form hydrogen bonds with the oxygen atoms of TMeQ x-mol.net. rsc.org

Ion-Dipole Interactions : The interaction between the positively charged (protonated) this compound and the permanent dipole of the cucurbit[n]uril molecule is another significant driving force. researchgate.netresearchgate.net The carbonyl portals of cucurbit[n]urils have a negative potential, which interacts favorably with cations. researchgate.net

Dipole-Dipole Interactions : These forces also play a role in the formation of the ordered multi-dimensional frameworks. researchgate.net

The interplay of these various non-covalent forces dictates the final structure of the supramolecular assembly, leading to the formation of well-defined and complex architectures. researchgate.netnih.govrsc.org

Modulation of Supramolecular Architectures through External Stimuli

The dynamic and reversible nature of non-covalent interactions allows for the modulation of supramolecular assemblies containing this compound through various external stimuli. rsc.org These stimuli can trigger significant changes in the structure, properties, and function of the resulting architectures. Key stimuli that have been effectively employed include light, pH, and the introduction of specific chemical species that influence host-guest interactions. core.ac.uknih.govresearchgate.net

Light-Induced Modulation

Light is a particularly effective external stimulus for controlling supramolecular systems due to its non-invasive nature and high spatiotemporal resolution. nih.gov In systems involving this compound, light primarily induces photochemical reactions, such as E/Z (trans/cis) isomerization or [2+2] cycloadditions, which geometrically alter the molecule and, consequently, the entire supramolecular structure. nih.govwiley-vch.de

Research has shown that photoswitchable bisphosphine ligands based on a stiff-stilbene scaffold can be complexed with palladium(II) to form discrete metallo-supramolecular entities. nih.gov The E isomer of the ligand assembles into a complex double helicate figure-of-eight dimer. nih.gov Upon irradiation with UV light, the stilbene unit isomerizes to the Z form, which favors the formation of a simpler bidentate metallo-macrocycle. nih.gov This demonstrates a light-triggered modulation of the supramolecular topology from a 3D figure-of-eight structure to a 2D macrocycle. nih.gov

Furthermore, host molecules can be used to direct the photochemical reactivity of this compound guests. Cucurbit researchgate.neturil (CB researchgate.net), a large macrocyclic host, can encapsulate two molecules of (E)-diaminostilbene dihydrochloride within its cavity. chemeurope.com This encapsulation pre-organizes the guest molecules in close proximity and with an optimal orientation, enhancing the rate of photochemical [2+2] cyclization to form a cyclobutane (B1203170) dimer. chemeurope.com Notably, the reaction proceeds with high stereoselectivity, yielding the syn configuration with a 19:1 ratio, a direct consequence of the spatial confinement imposed by the host cavity. chemeurope.comscispace.com

pH-Responsive Systems

This principle has been utilized to control the formation of one-dimensional (1D) polymers on an iodine-modified gold surface (I/Au(111)). core.ac.uk Terephthalaldehyde and this compound were used as monomers for the synthesis of π-conjugated 1D polymers via dynamic covalent chemistry. core.ac.uk The formation of the imine-based polymers is dependent on the deprotonation of the amino groups of this compound. In aqueous solution, the amino groups are fully protonated below pH 1.5. core.ac.uk However, on the I/Au(111) surface, the equilibrium shifts, and a significant portion of the molecules are deprotonated even at pH 1.0, with nearly complete deprotonation at pH 4.0. core.ac.uk This surface-mediated shift facilitates the formation of ordered 1D polymers, which was confirmed by STM investigations of samples prepared from solutions at pH 2.1 and 3.6. core.ac.uk Adjusting the pH provides a direct handle to switch the polymerization process on and off.

Modulation via Host-Guest Chemistry

The formation of host-guest complexes is a cornerstone of the supramolecular chemistry of this compound, and these interactions can be modulated by chemical stimuli. The choice of the host molecule and the presence of competing guests or ions can dictate the final supramolecular architecture. rsc.orgnih.gov

The following table summarizes the modulation of supramolecular architectures involving this compound by different external stimuli.

| External Stimulus | System Components | Observed Supramolecular Change | Driving Force / Mechanism |

| UV Light | Stiff-stilbene bisphosphine ligand + Palladium(II) | Reversible transformation from a 3D figure-of-eight helicate (E-stilbene) to a 2D metallo-macrocycle (Z-stilbene). nih.gov | E to Z photoisomerization of the stilbene backbone alters the ligand geometry and its coordination preference. nih.gov |

| Light | (E)-4,4'-Diaminostilbene dihydrochloride + Cucurbit researchgate.neturil (CB researchgate.net) | Formation of a syn-cyclobutane dimer with high stereoselectivity (19:1). chemeurope.com | Encapsulation of two guest molecules in the host cavity pre-organizes them for a template-directed [2+2] photocycloaddition. chemeurope.comscispace.com |

| pH | This compound + Terephthalaldehyde on I/Au(111) surface | Controlled formation of ordered 1D π-conjugated polymers. core.ac.uk | pH controls the protonation state of the amino groups, enabling or disabling the nucleophilic addition required for imine bond formation. core.ac.uk |

| Chemical (Host) | This compound + Tetramethyl cucurbit uoc.gruril (TMeQ uoc.gr) | Formation of a 1:1 self-assembled multidimensional framework. rsc.orgrsc.org | Hydrogen bonding between the protonated amino group of the guest and the carbonyl portals of the host, along with other weak interactions. rsc.org |

Applications in Advanced Materials Science

Development of Dyes and Optical Brighteners

Azo-Stilbene Dye Synthesis and Performance for Acrylic Resins

The synthesis of azo-stilbene dyes derived from 4,4'-diaminostilbene-2,2'-disulphonic acid is a significant area of research due to the versatility and performance of these colorants. lew.roresearchgate.net These dyes are typically symmetrical disazo compounds, meaning they contain two azo groups (–N=N–). researchgate.netsemanticscholar.org The synthesis process generally involves two main steps: the bis-diazotization of this compound-2,2'-disulphonic acid, followed by a coupling reaction with various aromatic compounds. researchgate.netsemanticscholar.org

In a typical synthesis, this compound-2,2'-disulphonic acid is treated with sodium nitrite (B80452) in an acidic medium, such as hydrochloric acid, to form a bis-diazonium salt. researchgate.netsemanticscholar.org This intermediate is then reacted with coupling components, which can include compounds like 1,3-dihydroxybenzene or 1-hydroxy-naphthalene-2-carboxylic acid, to produce the final dye. lew.roresearchgate.net The choice of coupling component is crucial as it significantly influences the final color and properties of the dye. lew.ro For instance, new symmetrical disazo direct dyes have been synthesized using 2-chlorosalicylanilide and 2-bromosalicylanilide as coupling components. semanticscholar.org

The performance of these azo-stilbene dyes in acrylic resins has been a subject of detailed investigation. researchgate.netnih.gov When incorporated into a water-based resin and applied to a substrate, the resulting film's color parameters are evaluated. nih.gov Studies have focused on the color fastness of these dyes, particularly their resistance to wet-scrubbing and UV radiation. researchgate.netnih.gov For example, a direct symmetrical azo-stilbene dye incorporated into an acrylo-polyurethanic resin and applied to an aluminum plate was exposed to UV radiation for 414 hours to assess its durability. nih.gov The quality of the resulting film is also analyzed by its degree of gloss. nih.gov

Fluorescent Whitening Agents for Paper, Textiles, and Detergents

Derivatives of this compound, particularly this compound-2,2'-disulfonic acid, are fundamental in the production of fluorescent whitening agents (FWAs), also known as optical brighteners. mfa.orgijcrt.org These compounds function by absorbing ultraviolet radiation and re-emitting it as visible blue light, which counteracts any yellowish cast on a material, making it appear whiter and brighter. mfa.orgijcrt.org This effect is particularly noticeable in daylight, which contains a significant UV component. mfa.org

FWAs based on stilbene (B7821643) are widely used in the paper, textile, and detergent industries. ijcrt.orgncsu.edu In the paper industry, they are applied to the surface to enhance the brightness and whiteness of the paper. ncsu.edu Similarly, in the textile industry, they are used to improve the whiteness of natural and synthetic fibers. ijcrt.org A significant portion of FWA production is utilized by the detergent industry to maintain the whiteness of fabrics after repeated laundering. ijcrt.orgbund.de

The most common commercial brighteners are 1,3,5-triazinyl derivatives of this compound-2,2'-disulfonic acid. ijcrt.org These are typically synthesized by reacting two moles of a cyanuric chloride derivative with one mole of this compound-2,2'-disulfonic acid. ijcrt.org The specific structure of these FWAs, such as Disodium (B8443419) 4,4'-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate (FWA-1), gives them a high affinity for cellulosic fibers like cotton. heraproject.com

Colorimetric Evaluation and Spectroscopic Properties of Derived Dyes

The color of synthesized azo-stilbene dyes is quantitatively evaluated using colorimetric methods, most commonly the CIELAB color space system. lew.rosemanticscholar.org This system defines color using three coordinates: L* for lightness, a* for the red-green axis, and b* for the yellow-blue axis. lew.ro From these values, chroma (C*), representing color saturation, and hue angle (hº), representing the specific color shade, can be derived. lew.rosemanticscholar.org These measurements are typically performed under standardized illuminants like D65 (daylight) and with a standard observer angle. lew.ro

Spectroscopic techniques are essential for characterizing the synthesized dyes. lew.rosemanticscholar.org Visible (VIS) absorption spectroscopy is used to determine the maximum absorption wavelength (λmax) of the dyes, which corresponds to their color. semanticscholar.orgresearchgate.net For instance, VIS absorption spectra of certain disazo dyes show absorbance values in the range of 458-470 nm. researchgate.net Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) are employed to confirm the chemical structure of the synthesized dyes. lew.roresearchgate.net High-Performance Liquid Chromatography (HPLC) is also used to assess the purity of the dyes. semanticscholar.org

The table below shows the spectrophotometric data for a synthesized azo-stilbene dye (dye 1b) under a D65 illuminant and a 10º observer. lew.ro

| Sample | L | a | b | C | hº |

| W. Stand. | 92.51 | -0.63 | 1.54 | 1.66 | 112.22 |

| W1. 2%dye | 62.72 | 30.64 | 3.51 | 30.84 | 6.53 |

| W2. 5%dye | 53.69 | 35.80 | 3.19 | 35.94 | 5.09 |

| W3. 8%dye | 48.97 | 37.91 | 2.98 | 38.03 | 4.50 |

| W4. 15%dye | 43.15 | 39.54 | 2.50 | 39.62 | 3.62 |

| Bk. Stand. | 28.59 | -0.11 | -0.22 | 0.25 | 243.43 |

| Bk1. 92%dye | 33.35 | 31.78 | 1.64 | 31.82 | 2.96 |

| Bk2. 96%dye | 31.02 | 35.94 | 1.57 | 36.00 | 2.50 |

| Bk3. 97%dye | 29.83 | 37.95 | 1.52 | 37.98 | 2.30 |

| Bk4. 98%dye | 29.17 | 39.06 | 1.48 | 39.09 | 2.17 |

Polymer Science and Engineering

Synthesis of High-Performance Polyimides from Diaminostilbene Monomers

This compound (DAS) and its derivatives are utilized as monomers in the synthesis of high-performance polyimides (PIs). researchgate.nettcichemicals.com Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical strength. tcichemicals.com The synthesis involves the polycondensation of a diamine monomer, such as DAS, with a dianhydride. researchgate.net This process typically forms a poly(amic acid) (PAA) precursor, which is then thermally or chemically imidized to yield the final polyimide. researchgate.net

A notable development is the synthesis of bio-based polyimides from microbially-derived DAS. researchgate.net When condensed with various commercially available dianhydrides, these DAS-based PIs exhibit ultrahigh thermal resistance, with 10% weight loss temperatures (Td10) exceeding 600 °C, which is higher than many other bio-based plastics. researchgate.net They also demonstrate high glass transition temperatures (Tg) above 250 °C and tensile strengths greater than 132 MPa, surpassing that of Kapton™, a well-known commercial polyimide. researchgate.net

Furthermore, sulfonated polyimides have been synthesized using this compound-2,2'-disulfonic acid (DSDSA). researchgate.netnih.gov These sulfonated polyimides are being investigated for applications such as proton exchange membranes in fuel cells due to their potential for high proton conductivity. researchgate.netnih.gov By creating cross-linked structures, researchers aim to improve dimensional stability and resistance to methanol (B129727), which are crucial for direct methanol fuel cell (DMFC) applications. nih.gov

Multifunctional Water-Soluble Polymeric Fluorescent Whitening Agents

To address limitations such as poor water-solubility and single functionality of conventional fluorescent whitening agents, multifunctional water-soluble polymeric fluorescent whitening agents (PFWAs) have been developed based on the 4,4'-diamino-stilbene-2,2'-disulfonic acid (DSD acid)-triazine structure. ncsu.eduncsu.edu These PFWAs are synthesized through a nucleophilic substitution reaction involving cyanuric chloride, DSD acid, various amino compounds, and polymers like polyethylene (B3416737) glycol (PEG) or polyvinyl alcohol (PVA). ncsu.eduncsu.edu

The incorporation of PEG and PVA into the FWA structure enhances water solubility and can also improve the surface strength of paper when applied as a surface-sizing agent. ncsu.eduncsu.edu These polymeric FWAs have demonstrated improved light stability in aqueous solutions compared to conventional FWAs. ncsu.edu When applied to paper, they not only act as a fluorescent whitener but also as a light stabilizer, providing better anti-UV aging effects. ncsu.edu This multifunctionality makes them highly desirable for applications in the paper industry. ncsu.eduncsu.edu

The performance of these PFWAs on paper is evaluated by measuring properties such as surface strength, smoothness, brightness, and the yellowness value. ncsu.edu Research has shown that these PFWAs can significantly enhance these properties, offering a superior alternative to traditional FWAs. ncsu.edu

Photonic and Plasmonic Materials

This compound and its derivatives are utilized as surface modifiers for metal nanoparticles, particularly those of silver (Ag) and gold (Au), to create advanced photonic materials. scitepress.orgresearchgate.net The two amino groups on opposite ends of the DAS molecule allow it to act as a bifunctional molecular linker, capable of attaching to two different nanoparticles simultaneously. scitepress.orgepj-conferences.org This ability to bridge nanoparticles is crucial for creating controlled aggregates with specific optical properties. researchgate.net

The interaction between the stilbene dye and the nanoparticle surface occurs through the lone pair of electrons on the nitrogen atoms of the amino groups. scitepress.org This adsorption can be influenced by factors such as the concentration of the dye and the pH of the solution. scitepress.orgresearchgate.net For instance, in acidic environments, the protonation of the amino groups can inhibit the linking of nanoparticles. researchgate.net The modification of nanoparticles with these stilbene dyes is a key step in engineering materials for applications in surface-enhanced Raman scattering (SERS) and other plasmon-based technologies. scitepress.orgresearchgate.net

The ability of this compound to link metal nanoparticles is central to the generation of "hot spots" in plasmonic systems. epj-conferences.orgepj-conferences.org Hot spots are regions of highly enhanced electromagnetic fields that form in the gaps between closely spaced nanoparticles. scitepress.orgepj-conferences.orgresearchgate.net When DAS molecules are present at low concentrations, they bridge adjacent silver nanoparticles, creating aggregates with these active hot spots. epj-conferences.orgepj-conferences.orgresearchgate.net

Molecules located within these hot spots experience a massive amplification of their Raman scattering signal, a phenomenon known as Surface-Enhanced Raman Scattering (SERS). epj-conferences.orgresearchgate.net The intensity of the SERS signal from DAS is found to be non-monotonic with its concentration. epj-conferences.orgresearchgate.net At low concentrations (sub-monolayer coverage), DAS effectively creates hot spots, leading to a significant SERS enhancement. epj-conferences.orgepj-conferences.org However, as the concentration increases and a full monolayer is formed, the ability to link separate particles is diminished, leading to a decrease in hot spot-related enhancement. epj-conferences.orgresearchgate.net This concentration-dependent behavior allows for the controlled creation of SERS substrates with high sensitivity. researchgate.net Studies have shown that the presence of chloride ions or acidic conditions can disrupt the formation of these hot spots by altering the surface interaction. scitepress.org An unprecedented effective two-photon absorption cross-section has been measured for trans-4,4'-diaminostilbene on gold nanoparticles, attributed to the electric-field augmentation from these hot spots. ucf.eduacs.org

Table 2: Influence of this compound (DAS) on Silver Nanoparticle Systems

| DAS Concentration | Effect on Nanoparticles | SERS Signal | Reference |

| Low (sub-monolayer) | Acts as a molecular linker, forming nanoparticle aggregates with "hot spots". | Strong enhancement due to hot spot activity. | epj-conferences.orgepj-conferences.orgresearchgate.net |

| High (multilayer) | Molecules interact with a single surface; linking between particles is reduced. | Ordinary Raman enhancement; loss of hot spot effect. | scitepress.orgepj-conferences.org |

Molecular Junctions for Thermoelectric Energy Conversion

This compound has been investigated as a component in single-molecule junctions for thermoelectric applications. venkataramangroup.org These devices, which trap a single molecule between two metal electrodes (typically gold), are used to study the conversion of heat into electrical energy at the molecular scale. venkataramangroup.orgnih.gov

In these junctions, a temperature gradient is applied across the molecule, and the resulting thermoelectric voltage (and current) is measured. venkataramangroup.org The Seebeck coefficient, a measure of the magnitude of the induced thermoelectric voltage in response to a temperature difference, is a key parameter in these studies. nih.govnih.gov For this compound, the predominant transport channel is the highest occupied molecular orbital (HOMO), which is relatively close to the Fermi level of the gold electrodes. venkataramangroup.org This proximity leads to a larger increase in differential conductance with applied bias compared to other molecules. venkataramangroup.org Experimental studies have determined the Seebeck coefficient for this compound junctions, providing insights into the energy level alignment and charge transport mechanisms that are crucial for designing more efficient molecular thermoelectric devices. venkataramangroup.orgacs.orgresearchgate.net

Table 3: Thermoelectric Properties of this compound Molecular Junctions

| Property | Finding | Significance | Reference |

| Predominant Transport Channel | Highest Occupied Molecular Orbital (HOMO) | Indicates p-type (hole) conduction. | venkataramangroup.orgnih.gov |

| Conductance | Shows a larger increase in differential conductance with applied bias compared to other molecules. | The transport channel is closer to the metal's Fermi level. | venkataramangroup.org |

| Seebeck Coefficient (S) | A positive Seebeck coefficient has been measured. | Confirms p-type conduction and provides data for optimizing thermoelectric performance. | acs.orgresearchgate.net |

Biological Interactions and Pharmacological Research

Enzyme Inhibition Studies

The inhibitory activity of 4,4'-Diaminostilbene derivatives has been tested against several enzymes critical to pathological processes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of cholinesterase enzymes is a key therapeutic strategy. Research has shown that 4,4'-diamino-2,2'-stilbenedisulfonic acid is an effective inhibitor of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). nih.gov The compound demonstrated potent, dose-dependent inhibitory action. nih.gov Notably, its efficacy was found to be greater than the standard drug galantamine, with reported IC₅₀ values of 12.18 µM for AChE and 20.87 µM for BChE. nih.gov

Interactive Data Table: Cholinesterase Inhibition by 4,4'-diamino-2,2'-stilbenedisulfonic acid Press Run Interactivity to load the data.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Cyclooxygenase and lipoxygenase are key enzymes in the inflammatory cascade. The anti-inflammatory potential of 4,4'-diamino-2,2'-stilbenedisulfonic acid was evaluated through in-vitro inhibition assays against both COX and LOX enzymes. The studies indicated that the compound exhibits dose-dependent inhibitory responses against these inflammatory markers. nih.gov However, specific IC₅₀ values for COX and LOX inhibition have not been detailed in the available research.

Antioxidant Activity Assessment (e.g., DPPH, ABTS assays)

The capacity of a compound to neutralize free radicals is a measure of its antioxidant potential, which is relevant for combating oxidative stress implicated in numerous diseases. The antioxidant properties of 4,4'-diamino-2,2'-stilbenedisulfonic acid were assessed using standard in-vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gov These tests confirmed that the compound possesses antioxidant capabilities, demonstrating a dose-dependent effect. nih.gov Quantitative IC₅₀ values from these specific assays are not provided in the cited literature.

Anticancer Research Applications

The potential of this compound derivatives as anticancer agents has been a significant area of investigation, focusing on cytotoxicity against various cancer cell lines and the modulation of cellular repair mechanisms.

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., NIH/3T3, HeLa, MCF-7)

The cytotoxic effects of 4,4'-diamino-2,2'-stilbenedisulfonic acid have been demonstrated against several cancer cell lines. Using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromide tetrazolium) assay, researchers found that the compound exerted potent anticancer activity. nih.gov It was tested against the NIH/3T3 (mouse embryonic fibroblast cells, often used as a non-cancerous control and in cancer models), HeLa (human cervical cancer), and MCF-7 (human breast cancer) cell lines. The compound showed significant cytotoxicity with IC₅₀ values of 32.59 µM, 15.31 µM, and 96.46 µM, respectively. nih.gov

Interactive Data Table: In Vitro Cytotoxicity of 4,4'-diamino-2,2'-stilbenedisulfonic acid Press Run Interactivity to load the data.

Modulation of DNA Repair Mechanisms (e.g., RAD51 Activity by Stilbene (B7821643) Derivatives)

RAD51 is a key protein in the homologous recombination (HR) pathway, a major mechanism for repairing DNA double-strand breaks. nih.gov Inhibiting or modulating DNA repair pathways is a promising strategy in cancer therapy, as it can enhance the efficacy of DNA-damaging agents. While studies directly linking this compound to RAD51 activity are not prominent, research into other novel stilbene derivatives has shown their potential to modulate the DNA damage response. nih.gov For instance, certain piperazine-substituted stilbene derivatives have been designed to induce the degradation of acidic nucleoplasmic DNA-binding protein 1 (And1), which is involved in DNA replication and repair. nih.gov These stilbene analogs were shown to inhibit the HR repair pathway and act synergistically with PARP1 inhibitors, which also target DNA repair, to significantly inhibit the proliferation of non-small cell lung cancer cells. nih.gov This indicates that the broader stilbene chemical scaffold is a promising framework for developing agents that can modulate critical DNA repair mechanisms.

Antimicrobial Efficacy Investigations (e.g., against Candida albicans, Pseudomonas aeruginosa)

Research has demonstrated the potential of this compound derivatives as effective antimicrobial agents. Specifically, the commercially available compound 4,4′-diamino-2,2′-stilbenedisulfonic acid (DSD) has shown significant efficacy against both the fungus Candida albicans and the bacterium Pseudomonas aeruginosa. nih.gov In comparative studies, DSD exhibited superior performance to the standard drug cefixime (B193813) in combating these pathogens. nih.gov

Candida albicans is a common opportunistic fungal pathogen that can cause infections, particularly in immunocompromised individuals. Pseudomonas aeruginosa is a gram-negative bacterium known for its resistance to multiple antibiotics and its role in hospital-acquired infections. mdpi.com The demonstrated activity of DSD against both of these medically important microbes suggests its potential for further development as a broad-spectrum antimicrobial agent.

Table 1: Antimicrobial Activity of 4,4′-diamino-2,2′-stilbenedisulfonic acid (DSD)

| Microorganism | Result | Reference Compound |

|---|---|---|

| Candida albicans | Outperforms standard drug | Cefixime |

Metal Ion Sensing in Biological Contexts

Derivatives of this compound have been identified as promising fluorescent sensors for the detection of heavy metal ions in biological and environmental contexts. nih.gov The detection of heavy metal ions is crucial due to their potential toxicity and detrimental effects on ecosystems and living organisms. nih.gov Methods like spectrofluorometric analysis are considered reliable for this purpose due to their high sensitivity, resolution, and selectivity. nih.gov

The compound 4,4′-diamino-2,2′-stilbenedisulfonic acid (DSD) has been specifically investigated for its metal ion sensing capabilities. nih.gov When exposed to a variety of metallic ions, including Sn²⁺, Cu²⁺, Fe²⁺, Zn²⁺, Na¹⁺, Co²⁺, Bi²⁺, K¹⁺, and Pb²⁺, DSD demonstrates a notable response. nih.gov Research indicates that DSD has the potential to be a particularly effective sensor for the detection of Sn²⁺ (tin) ions, showing selectivity over other competing metal ions. nih.gov This selectivity is attributed to the inhibition of a photo-induced electron transfer (PET) pathway upon binding of the Sn²⁺ ion. nih.gov

Table 2: Metal Ions Investigated for Sensing by 4,4′-diamino-2,2′-stilbenedisulfonic acid (DSD)

| Metal Ion | Status |

|---|---|

| Sn²⁺ | Effectively Detected |

| Cu²⁺ | Competing Ion |